1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-Fluoro-1H-indazol-3-yl)-5-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated indazole moiety, a pyrrolidine ring, and a pyridine group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole core, the introduction of the fluorine atom, and the coupling of the pyrrolidine and pyridine groups. Common synthetic routes may include:
Formation of the Indazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The pyrrolidine and pyridine groups are introduced through coupling reactions, such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-1H-indazol-3-yl)-5-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Fluoro-1H-indazol-3-yl)-5-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events.
Comparison with Similar Compounds
Similar Compounds
4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: A compound with a similar indazole and pyridine structure, used as a radiotracer.
Substituted Imidazoles: Compounds with similar heterocyclic structures, used in various medicinal applications.
Uniqueness
1-(4-Fluoro-1H-indazol-3-yl)-5-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorinated indazole moiety and pyrrolidine ring make it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C18H16FN5O2 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16FN5O2/c19-13-2-1-3-14-16(13)17(23-22-14)24-10-12(8-15(24)25)18(26)21-9-11-4-6-20-7-5-11/h1-7,12H,8-10H2,(H,21,26)(H,22,23) |
InChI Key |
JJOBUSXGDRKRPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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